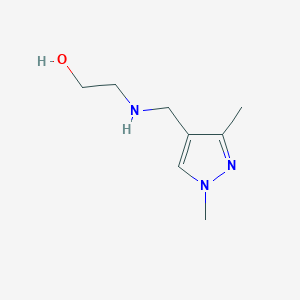
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide
Overview
Description
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide, also known as DMPST, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are compounds that contain a sulfonamide functional group (-SO2NH2). Sulfonamides have been widely used in medicinal chemistry due to their ability to inhibit enzymes and receptors, and their potential to act as antibacterial, antifungal, and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide involves its ability to selectively bind to and inhibit certain types of ion channels. This inhibition leads to a decrease in the flow of ions across the cell membrane, which can affect neuronal signaling and lead to various physiological effects. The exact mechanism by which 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide binds to ion channels is still under investigation, but it is believed to involve interactions with specific amino acid residues within the channel protein.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide has been shown to have several biochemical and physiological effects, particularly on neuronal signaling. Inhibition of voltage-gated sodium channels by 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide can lead to a decrease in the generation and propagation of action potentials, which are the electrical signals that allow neurons to communicate with each other. Inhibition of TRP channels by 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide can affect the perception of pain and temperature, as well as the regulation of calcium signaling within neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide in lab experiments is its ability to selectively inhibit certain types of ion channels, which can provide insights into the specific roles of these channels in physiological processes. However, one of the limitations of using 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide is its potential off-target effects on other ion channels or proteins, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide, including the development of more selective and potent inhibitors of specific ion channels, the investigation of the role of ion channels in various neurological disorders, and the exploration of the potential therapeutic applications of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide and related compounds. Additionally, further studies are needed to elucidate the exact mechanism by which 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide binds to ion channels and to identify potential off-target effects of this compound.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the key areas of research involving 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide is the study of ion channels, which are proteins that are responsible for the movement of ions across cell membranes. 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide has been shown to selectively inhibit certain types of ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels. These channels play important roles in neuronal signaling and can be implicated in various neurological disorders such as pain, epilepsy, and multiple sclerosis.
properties
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-12-11-13(2)20(18-12)17(21)16-15(9-10-24-16)25(22,23)19(3)14-7-5-4-6-8-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPISWHHHMVEAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-phenylthiophene-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B3216650.png)
![1-(2,2-difluoroethyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-1H-pyrazol-4-amine](/img/structure/B3216663.png)






![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216700.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3216706.png)

![1-[(1,3-benzodioxol-5-yloxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B3216720.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3216728.png)